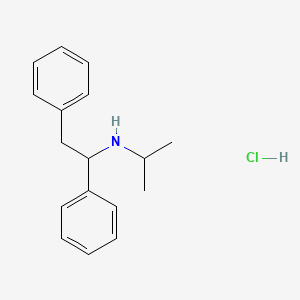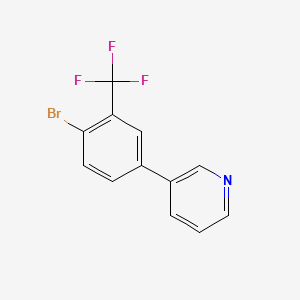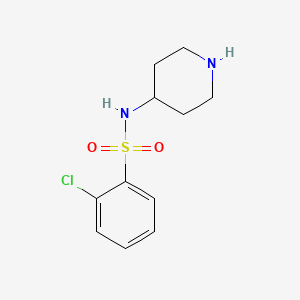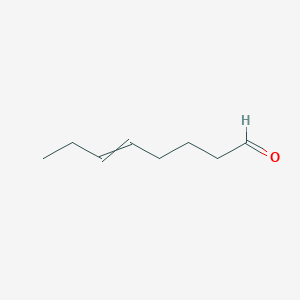
Phenethylamine, N-isopropyl-alpha-phenyl-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isopropylphenidine (hydrochloride) is a chemical compound categorized as a phenethylamine. It is known for its dissociative properties and is often used in scientific research. The compound is also referred to as Isophenidine or NPDPA and has a molecular formula of C17H21N • HCl .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Isopropylphenidine (hydrochloride) involves the reaction of benzeneethanamine with isopropylamine. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The process involves several steps, including the formation of intermediate compounds, which are then converted to the final product through further reactions .
Industrial Production Methods
Industrial production of Isopropylphenidine (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
化学反応の分析
Types of Reactions
Isopropylphenidine (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert Isopropylphenidine (hydrochloride) into other derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or alcohols, while reduction can produce amines or other reduced forms of the compound .
科学的研究の応用
Isopropylphenidine (hydrochloride) has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry and other analytical techniques.
Biology: Studied for its effects on biological systems, particularly its dissociative properties.
Medicine: Investigated for potential therapeutic applications, although it is not approved for medical use.
Industry: Used in the development of new chemical compounds and materials.
作用機序
The mechanism of action of Isopropylphenidine (hydrochloride) involves its interaction with the central nervous system. The compound acts as a dissociative agent, affecting neurotransmitter systems and altering perception and cognition. It primarily targets the N-methyl-D-aspartate (NMDA) receptors, leading to its dissociative effects .
類似化合物との比較
Similar Compounds
Diphenidine: Another dissociative compound with similar properties but different chemical structure.
Ephenidine: Similar to Diphenidine but with an N-ethyl group instead of an N-isopropyl group.
Methylphenidate: A stimulant with a different mechanism of action but some structural similarities.
Uniqueness
Isopropylphenidine (hydrochloride) is unique due to its specific dissociative properties and its interaction with NMDA receptors. Unlike other similar compounds, it has a distinct chemical structure that contributes to its unique pharmacological profile .
特性
CAS番号 |
6267-56-7 |
|---|---|
分子式 |
C17H22ClN |
分子量 |
275.8 g/mol |
IUPAC名 |
N-(1,2-diphenylethyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C17H21N.ClH/c1-14(2)18-17(16-11-7-4-8-12-16)13-15-9-5-3-6-10-15;/h3-12,14,17-18H,13H2,1-2H3;1H |
InChIキー |
KODJEKMBSLNJIH-UHFFFAOYSA-N |
正規SMILES |
CC(C)NC(CC1=CC=CC=C1)C2=CC=CC=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(4,6-dimethylpyrimidin-2-yl)-8-(2-methylphenyl)-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione](/img/structure/B14089120.png)
![2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089124.png)

![(6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) acetate](/img/structure/B14089130.png)
![1-(3-Methoxy-4-propoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089139.png)
![2-(6-Methylpyridin-2-yl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089151.png)
![2-(2,4-dichlorobenzyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14089157.png)

![3-(2,4-dichlorobenzyl)-9-(4-ethoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14089166.png)
![2-(2-Hydroxyethyl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089168.png)
![3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14089174.png)

